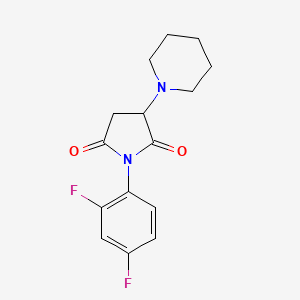![molecular formula C16H15BrO2S B2868914 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 882749-17-9](/img/structure/B2868914.png)
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is a synthetic organic compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C16H15BrO2S and a molecular weight of 351.265 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H15BrO2S . This indicates that the molecule is composed of 16 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Materials Science and Molecular Electronics
Compounds with bromophenyl and methoxyphenyl groups serve as valuable building blocks in the development of molecular wires for electronics. Aryl bromides, for example, are used to synthesize thiol end-capped molecular wires, which are critical components in the construction of molecular electronic devices. The efficient synthetic transformations of these compounds highlight their importance in materials science and molecular electronics (Stuhr-Hansen et al., 2005).
Proton Exchange Membranes for Fuel Cells
New monomers containing methoxyphenyl groups have been synthesized and used to prepare copoly(arylene ether sulfone)s. These materials, after further modification to introduce sulfonic acid groups, have shown promising properties as proton exchange membranes (PEMs) for fuel cell applications. The resulting sulfonated copolymers exhibited high proton conductivities and low methanol permeabilities, essential features for efficient fuel cells (Wang et al., 2012).
Organic Synthesis and Catalysis
Sulfur-containing compounds, similar in structure to 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone, have been explored for their utility in organic synthesis and catalysis. For instance, sulfuric acid derivatives have been used as recyclable catalysts for condensation reactions, highlighting the versatility of sulfur-containing compounds in facilitating chemical transformations with environmental and operational benefits (Tayebi et al., 2011).
Pharmaceutical Applications
Bromophenol derivatives, although not active against certain cancer cell lines and microorganisms, have been isolated and characterized from natural sources, suggesting the ongoing interest in these compounds for potential pharmaceutical applications. Their detailed structural elucidation lays the groundwork for future studies into their biological activities and potential therapeutic uses (Zhao et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYGVVZVDZPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)
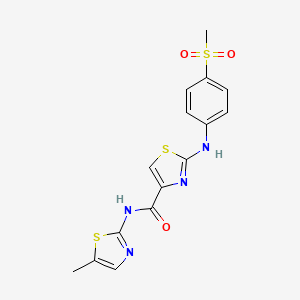
![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)
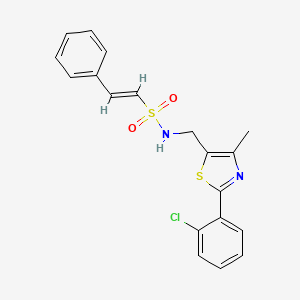
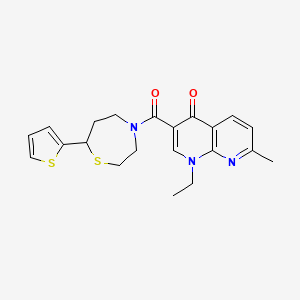
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)

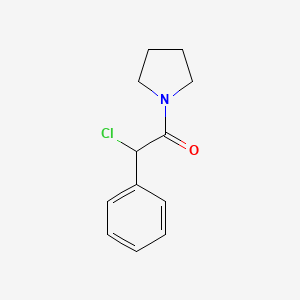

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)
